molecular formula C8H6ClNO4 B2355652 5-Chloro-4-methyl-2-nitrobenzoic acid CAS No. 34633-67-5

5-Chloro-4-methyl-2-nitrobenzoic acid

Cat. No.: B2355652
CAS No.: 34633-67-5
M. Wt: 215.59
InChI Key: AFGAORZJNYXGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and concentration control.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon, Ethanol as solvent

    Substitution: Sodium methoxide, Methanol as solvent

    Esterification: Methanol, Sulfuric acid as catalyst

Major Products Formed

    Reduction: 5-Amino-4-methyl-2-nitrobenzoic acid

    Substitution: 5-Methoxy-4-methyl-2-nitrobenzoic acid

    Esterification: Methyl 5-chloro-4-methyl-2-nitrobenzoate

Scientific Research Applications

5-Chloro-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The chlorine and methyl groups influence the compound’s reactivity and interaction with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid

Comparison

5-Chloro-4-methyl-2-nitrobenzoic acid is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and biological activity. Compared to other nitrobenzoic acids, it exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGAORZJNYXGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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